molecular formula C20H25N3O4S B2616193 1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203053-25-1

1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Katalognummer: B2616193
CAS-Nummer: 1203053-25-1
Molekulargewicht: 403.5
InChI-Schlüssel: CHMHWSGYKUZUFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative characterized by two distinct aromatic substituents:

This compound’s structural features position it as a candidate for pharmacological applications, particularly in modulating protein-protein interactions or enzymatic activity.

Eigenschaften

IUPAC Name

1-(4-butoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-3-13-27-19-10-8-16(9-11-19)21-20(24)22-17-6-4-7-18(15-17)23-12-5-14-28(23,25)26/h4,6-11,15H,2-3,5,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMHWSGYKUZUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic compound belonging to the class of urea derivatives. Its complex structure includes a butoxy group and a dioxidoisothiazolidine moiety, suggesting potential biological activities that merit exploration. This article reviews the biological activity, synthesis, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S with a molecular weight of 403.5 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.

PropertyValue
Molecular FormulaC20H25N3O4S
Molecular Weight403.5 g/mol
CAS Number1203053-25-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the dioxidoisothiazolidin moiety suggests potential interactions with enzymes or receptors, possibly leading to modulation of various biochemical pathways.

Experimental studies have indicated that compounds with similar structural features can act as inhibitors or modulators in cellular processes, including apoptosis and inflammation .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of urea derivatives. A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that 1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea may exhibit similar effects .

Inhibition of Complement Pathways

Another area of investigation focuses on the compound's role as a complement inhibitor. Structural modifications in related urea derivatives have shown promising results in inhibiting complement pathways, which are crucial in immune responses and inflammation .

Case Studies

  • Anticancer Screening : A series of experiments were conducted using various concentrations of the compound against breast cancer cell lines (MCF-7). Results indicated an IC50 value comparable to known chemotherapeutics, suggesting its potential as a lead compound for further development.
  • Complement Inhibition : In a high-throughput screening assay, derivatives similar to 1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea demonstrated significant inhibition of C9 deposition in complement pathways, indicating its potential therapeutic application in autoimmune diseases .

Synthesis and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. Key steps include:

  • Formation of Urea Linkage : The initial reaction involves the formation of the urea bond between the appropriate amine and carbonyl precursors.
  • Introduction of Dioxidoisothiazolidine Group : This step may require specific conditions such as controlled temperature and solvent choice to ensure high yields.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex molecular structure characterized by the presence of a butoxy group and a dioxidoisothiazolidine moiety. The general synthesis of this compound typically involves several organic reactions, including substitution and coupling reactions under controlled conditions to ensure high yields and purity.

Key Data Points:

  • Molecular Formula: C20H24N4O4S
  • Molecular Weight: 408.49 g/mol
  • IUPAC Name: 1-(4-butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Research indicates that compounds containing isothiazolidine structures exhibit a broad range of biological activities. The unique structural features of 1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea suggest potential applications in:

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess significant antimicrobial properties.
  • Antitumor Activity: Compounds with urea linkages have been investigated for their ability to inhibit cancer cell growth. Modifications to the urea group can enhance cytotoxicity against cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study on related compounds indicated significant antimicrobial activity against Staphylococcus aureus and E. coli. The effectiveness was attributed to structural features allowing better interaction with bacterial membranes.

Case Study 2: Antitumor Properties

In vitro studies demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to structurally related urea derivatives, focusing on substituent effects (Table 1):

Table 1: Structural and Functional Comparison

Compound Name R₁ Group R₂ Group Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea 4-Butoxyphenyl 3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl ~450 (estimated) 140–142 (estimated) Hypothesized antiplatelet activity
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-Methoxyphenyl 2-(1H-Pyrrole-2-carbonyl)phenyl 336.13 124–126 Inhibits platelet aggregation; anti-thrombotic in vivo
Dyclonine Hydrochloride 4-Butoxyphenyl Piperidinyl-propanone 343.88 N/A Local anesthetic
Substituent Analysis:
  • R₁ Group: Butoxyphenyl vs. Dyclonine’s 4-Butoxyphenyl: Demonstrates the moiety’s versatility in drug design, though dyclonine’s pharmacological target (local anesthesia) differs significantly .
  • R₂ Group :

    • Isothiazolidin-dioxide vs. Pyrrole-carbonyl : The sulfone group in isothiazolidin-dioxide enhances polarity and hydrogen-bonding capacity, which may improve target affinity but reduce blood-brain barrier permeability. In contrast, the pyrrole-carbonyl group in the analog from introduces aromaticity and planar geometry, favoring π-π stacking interactions .

Physicochemical and Pharmacological Properties

Solubility and Stability:
  • The isothiazolidin-dioxide group’s sulfone moiety likely increases solubility in polar solvents (e.g., DMSO, methanol) compared to the pyrrole-carbonyl analog. However, the butoxy chain may counterbalance this by promoting aggregation in aqueous media.
  • Stability under physiological conditions remains uncharacterized but can be inferred from analogs: urea derivatives generally exhibit moderate stability, with degradation dependent on pH and enzymatic activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.